2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine
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Overview
Description
2-[(2-CYCLOPENTYL-2H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE is a complex organic compound characterized by the presence of a cyclopentyl group, a tetrazole ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CYCLOPENTYL-2H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the tetrazole ring, followed by the introduction of the cyclopentyl group and the morpholine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-CYCLOPENTYL-2H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(2-CYCLOPENTYL-2H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(2-CYCLOPENTYL-2H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Shares the tetrazole ring but differs in the other substituents.
Substituted tryptamines: Contain similar structural motifs but have different functional groups and biological activities.
Uniqueness
2-[(2-CYCLOPENTYL-2H-1,2,3,4-TETRAAZOL-5-YL)METHYL]MORPHOLINE is unique due to its combination of a cyclopentyl group, a tetrazole ring, and a morpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H19N5O |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[(2-cyclopentyltetrazol-5-yl)methyl]morpholine |
InChI |
InChI=1S/C11H19N5O/c1-2-4-9(3-1)16-14-11(13-15-16)7-10-8-12-5-6-17-10/h9-10,12H,1-8H2 |
InChI Key |
ZOKFXWQUBOLNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2N=C(N=N2)CC3CNCCO3 |
Origin of Product |
United States |
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